molecular formula C11H11ClO4 B2621107 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid CAS No. 99854-17-8

3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid

Cat. No.: B2621107
CAS No.: 99854-17-8
M. Wt: 242.66
InChI Key: JIPTVEJKXDVECY-GQCTYLIASA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11ClO4 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is utilized in several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-4-methoxyphenyl)acrylic acid: Similar structure but with one less methoxy group.

    3-(3,4-Dimethoxyphenyl)acrylic acid: Lacks the chloro group.

    3-(2-Bromo-3,4-dimethoxyphenyl)acrylic acid: Contains a bromo group instead of a chloro group.

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific research fields.

Properties

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H,13,14)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPTVEJKXDVECY-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99854-17-8
Record name (E)-3-(2-Chloro-3,4-dimethoxy-phenyl)-acrylic acid
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